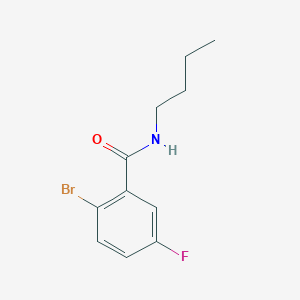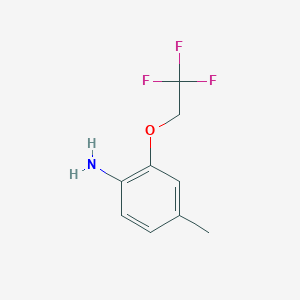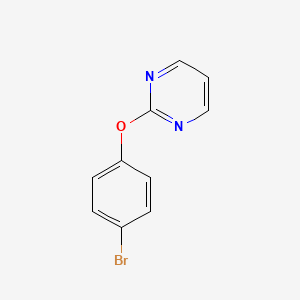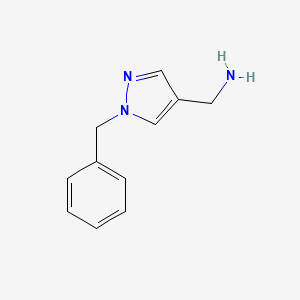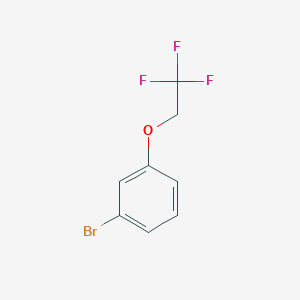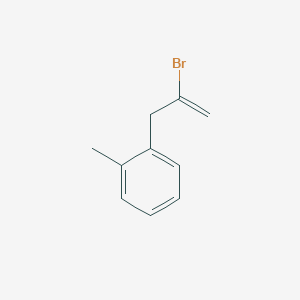
2-Bromo-3-(2-methylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(2-methylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It is characterized by the presence of a bromine atom attached to the second carbon of the propene chain and a methylphenyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2-methylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Bromo-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Addition: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2) in solvents like chloroform or carbon tetrachloride.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or DMSO.
Major Products
Substitution: Formation of 3-(2-methylphenyl)-1-propanol or 3-(2-methylphenyl)-1-propylamine.
Addition: Formation of 2-bromo-3-(2-methylphenyl)-1-chloropropane or 2-bromo-3-(2-methylphenyl)-1,2-dibromopropane.
Elimination: Formation of 3-(2-methylphenyl)-1-propene.
科学的研究の応用
2-Bromo-3-(2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-(2-methylphenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the propene chain allows for addition reactions with electrophiles. These reactions can lead to the formation of various products depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2-Bromo-3-phenyl-1-propene: Similar structure but lacks the methyl group on the phenyl ring.
2-Bromo-3-(4-methylphenyl)-1-propene: Similar structure but with the methyl group on the para position of the phenyl ring.
2-Bromo-3-(2-chlorophenyl)-1-propene: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-Bromo-3-(2-methylphenyl)-1-propene is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction pathways and products compared to its analogs.
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSEMKTHSNJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641119 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-14-8 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
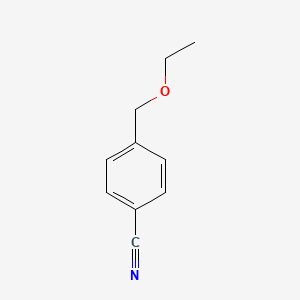

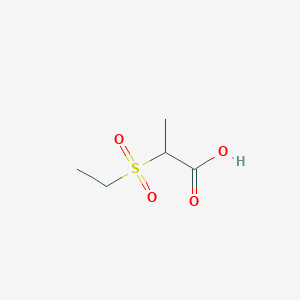
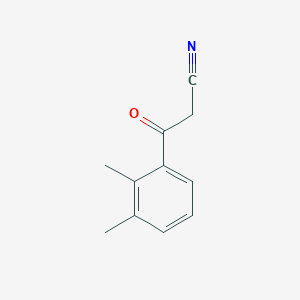
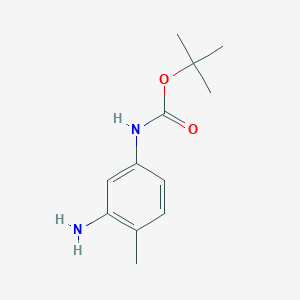
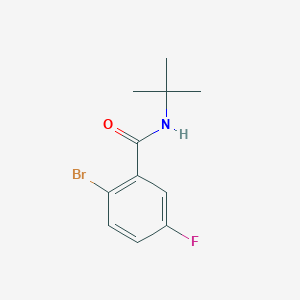

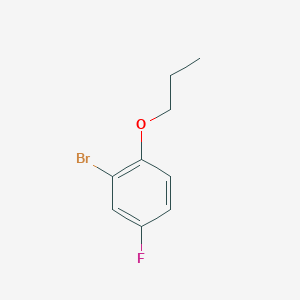
amine](/img/structure/B1290865.png)
